3-bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride
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Overview
Description
3-bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride is a chemical compound with a complex structure that includes a bromine atom, a morpholine ring, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride typically involves multiple stepsThe final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction is common for introducing new substituents on the aromatic ring or the morpholine ring
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common reagents include halogenating agents like bromine (Br₂) and nucleophiles like sodium methoxide (NaOCH₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
3-bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(morpholin-4-yl)aniline: Similar structure but with a methoxy group instead of a bromine atom.
4-(Bromomethyl)pyridine: Contains a bromomethyl group but with a pyridine ring instead of an aniline ring
Uniqueness
3-bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
2639423-47-3 |
---|---|
Molecular Formula |
C11H16BrClN2O |
Molecular Weight |
307.6 |
Purity |
95 |
Origin of Product |
United States |
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